

ZQ-16: A Potent and Selective GPR84 Agonist - A Technical Overview

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Compound of Interest

Compound Name: ZQ-16

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This technical guide provides an in-depth overview of the discovery and characterization of **ZQ-16**, a novel, potent, and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is a medium-chain free fatty acid receptor primarily expressed in immune tissues, making it a promising therapeutic target for inflammatory diseases.^[1] This document details the pharmacological properties of **ZQ-16**, the experimental methodologies used for its characterization, and its effects on key signaling pathways.

Discovery of ZQ-16

ZQ-16, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, was identified from a high-throughput screening of a 160,000 small-molecule compound library.^{[1][2]} The screening utilized a calcium mobilization assay in a human embryonic kidney 293 (HEK293) cell line stably expressing human GPR84 and the promiscuous Gα16 protein.^{[1][2]}

Physicochemical and Pharmacological Properties

ZQ-16 is a small molecule with the following properties:

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₆ N ₂ O ₂ S	[3]
Molecular Weight	228.31 g/mol	[3][4]
CAS Number	376616-73-8	[3]
Purity	≥98% (HPLC)	[3][5]
Solubility	Soluble to 50 mM in DMSO and to 100 mM in ethanol	[3]
EC ₅₀ (GPR84)	139 nM (Calcium Mobilization)	[3]
Selectivity	No response at GPR40, GPR41, GPR119, or GPR120 at 100 μM	[3][6]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the characterization of **ZQ-16**.

Cell Culture and Transfection

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For the generation of stable cell lines, HEK293 cells were transfected with a plasmid encoding human GPR84 and another plasmid for Gα16 using a suitable transfection reagent. Stable clones were selected and maintained in media containing the appropriate selection antibiotic.

Calcium Mobilization Assay

- **Cell Preparation:** HEK293 cells stably co-expressing GPR84 and Gα16 were seeded into 96-well plates and grown to confluence.
- **Dye Loading:** The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

- **Compound Addition:** **ZQ-16**, dissolved in DMSO and diluted in assay buffer, was added to the wells at various concentrations.
- **Signal Detection:** Changes in intracellular calcium levels were measured as changes in fluorescence intensity using a plate reader equipped for fluorescence detection. The response was recorded over time to determine the peak signal.
- **Data Analysis:** The EC_{50} value was calculated by fitting the dose-response data to a four-parameter logistic equation.

cAMP Accumulation Assay

- **Cell Treatment:** HEK293 cells expressing GPR84 were pre-treated with **ZQ-16** at various concentrations for a short period.
- **Stimulation:** The cells were then stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
- **Lysis and Detection:** Following stimulation, the cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).
- **Data Analysis:** The ability of **ZQ-16** to inhibit forskolin-stimulated cAMP accumulation was measured, and the IC_{50} value was determined from the dose-response curve.

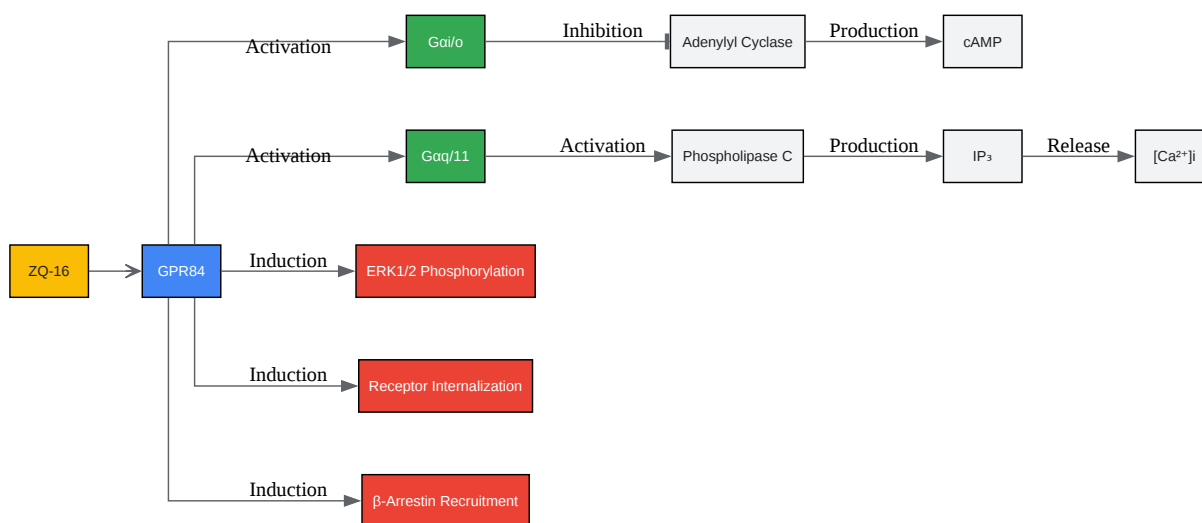
ERK1/2 Phosphorylation Assay

- **Cell Stimulation:** Serum-starved HEK293 cells expressing GPR84 were stimulated with **ZQ-16** for various time points.
- **Cell Lysis:** The cells were lysed in a buffer containing protease and phosphatase inhibitors.
- **Western Blotting:** The cell lysates were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
- **Detection:** The protein bands were visualized using a chemiluminescent substrate and an imaging system. The ratio of p-ERK1/2 to total ERK1/2 was quantified to determine the extent of phosphorylation.

Signaling Pathways and Mechanistic Insights

ZQ-16 activates multiple downstream signaling pathways upon binding to GPR84.[2] These include the Gai/o and Gαq/11 pathways, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.

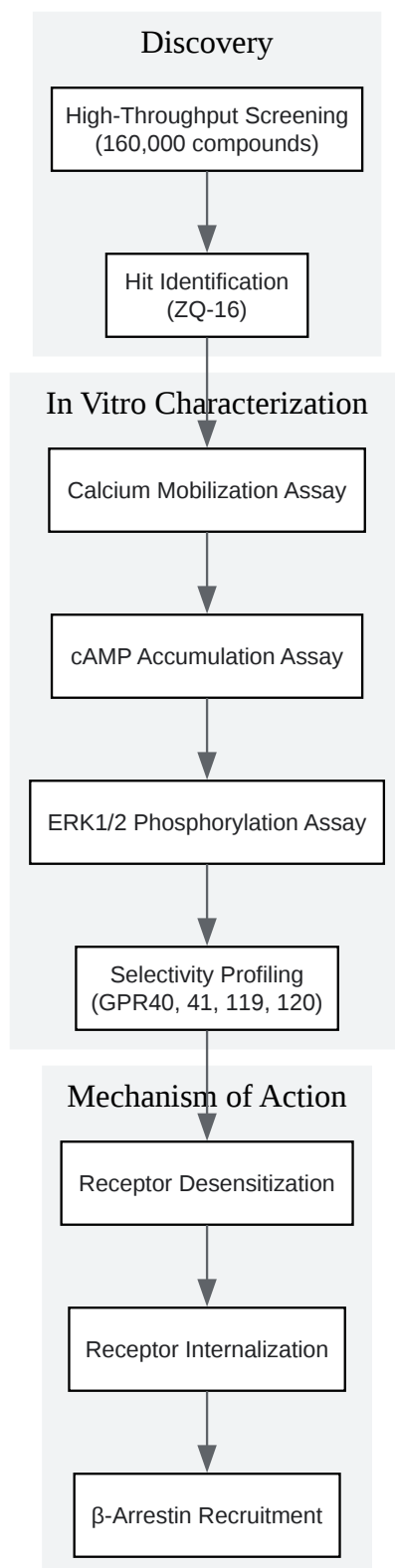
GPR84 Signaling Cascade Initiated by ZQ-16



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Caption: **ZQ-16** activates GPR84, leading to diverse downstream signaling events.

Experimental Workflow for ZQ-16 Characterization



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Caption: Workflow for the discovery and characterization of **ZQ-16**.

Conclusion

ZQ-16 is a valuable pharmacological tool for studying the physiological and pathological roles of GPR84. Its potency and selectivity make it a strong candidate for further preclinical development as a potential therapeutic for inflammatory and immune-mediated diseases. This guide provides a comprehensive summary of its discovery, characterization, and the methodologies employed, serving as a resource for researchers in the field.

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